Cudc-305

Descripción

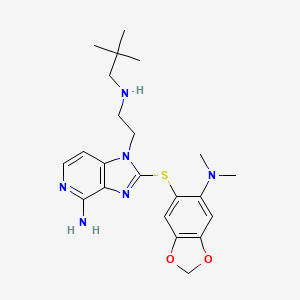

Structure

3D Structure

Propiedades

IUPAC Name |

2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVJIQAYFTOPTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657665 | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061318-81-7 | |

| Record name | CUDC-305 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUDC-305 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CUDC-305: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUDC-305 is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[1] By targeting HSP90, this compound disrupts the function of numerous oncogenic signaling pathways simultaneously, presenting a promising therapeutic strategy for a variety of malignancies, including those that have developed resistance to other targeted therapies.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: HSP90 Inhibition

This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function.[3] This leads to the proteasomal degradation of HSP90 client proteins, many of which are key drivers of oncogenesis.

Quantitative Data: Binding Affinity and Antiproliferative Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for HSP90 and its broad antiproliferative effects across a range of cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| HSP90α Binding Affinity (IC₅₀) | ~100 nmol/L | Purified recombinant protein | [3] |

| HSP90β Binding Affinity (IC₅₀) | 103 nM | Purified recombinant protein | [4] |

| HSP90 Complex Binding Affinity (IC₅₀) | 48.8 nmol/L | Cancer cell-derived complex | [3] |

| HSP90 Complex Binding in H1975 NSCLC cells (IC₅₀) | 61.2 nmol/L | Cell lysate | [2] |

| HSP90 Complex Binding in H1993 NSCLC cells (IC₅₀) | 74.2 nmol/L | Cell lysate | [2] |

| Mean Antiproliferative Activity (IC₅₀) | 220 nmol/L | Panel of 40 human cancer cell lines | [3] |

| Antiproliferative Activity in H1975 NSCLC cells (IC₅₀) | 140 nmol/L | Cell culture | [2] |

| Antiproliferative Activity in MV4-11 AML cells (IC₅₀) | 100 nM | Cell culture | [4] |

Impact on Key Oncogenic Signaling Pathways

By inhibiting HSP90, this compound leads to the degradation of a multitude of client proteins, thereby disrupting critical signaling cascades involved in cancer cell growth and survival. The two most significantly affected pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK (MAPK) pathways.[3]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Key components of this pathway, including AKT, are HSP90 client proteins. Treatment with this compound leads to the degradation of AKT, resulting in the downregulation of downstream signaling.[2]

RAF/MEK/ERK (MAPK) Pathway

The RAF/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation and differentiation. Key kinases in this pathway, such as RAF-1 and ERK, are dependent on HSP90 for their stability and function. This compound treatment results in the degradation of these client proteins, leading to the suppression of the MAPK pathway.[3]

Caption: this compound inhibits HSP90, leading to the degradation of client proteins like AKT and RAF, thereby downregulating the PI3K/AKT and RAF/MEK/ERK signaling pathways and promoting apoptosis.

Cellular Effects of this compound

The inhibition of HSP90 and the subsequent disruption of key signaling pathways by this compound culminate in significant anticancer effects at the cellular level, primarily through the inhibition of cell proliferation and the induction of apoptosis.

Inhibition of Cell Proliferation

This compound has been shown to potently inhibit the proliferation of a wide array of cancer cell lines.[3] This effect is a direct consequence of the degradation of key cell cycle regulators and growth-promoting kinases.

Induction of Apoptosis

This compound treatment leads to the induction of programmed cell death (apoptosis) in cancer cells.[2] This is achieved through the degradation of anti-apoptotic proteins and the subsequent activation of pro-apoptotic machinery, such as caspases and PARP cleavage.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Fluorescence Polarization Competition Binding Assay for HSP90

This assay is used to determine the binding affinity of this compound to HSP90.

-

Reagents and Materials:

-

Purified recombinant human HSP90α or cancer cell lysates

-

Fluorescein isothiocyanate (FITC)-labeled geldanamycin (a known HSP90 inhibitor)

-

This compound at various concentrations

-

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT)

-

Black, low-volume 384-well microplates

-

Plate reader capable of measuring fluorescence polarization

-

-

Procedure:

-

Add HSP90 protein or cell lysate to the wells of the microplate.

-

Add varying concentrations of this compound to the wells.

-

Add FITC-labeled geldanamycin to all wells at a fixed concentration.

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).

-

The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.

-

Caption: Workflow for the Fluorescence Polarization Competition Binding Assay to determine the IC₅₀ of this compound for HSP90.

Western Blot Analysis for HSP90 Client Protein Degradation

This technique is used to assess the effect of this compound on the protein levels of HSP90 clients.

-

Reagents and Materials:

-

Cancer cell lines (e.g., H1975, A549)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture cancer cells and treat with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane again and add chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of cancer cells.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a specified period (e.g., 72-96 hours).

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

-

Reagents and Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or another fluorophore)

-

Propidium Iodide (PI)

-

Annexin V binding buffer

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

-

In Vivo Xenograft Studies

These studies are performed to evaluate the antitumor efficacy of this compound in a living organism.

-

Materials and Methods:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell lines for implantation

-

This compound formulated for oral administration

-

Calipers for tumor measurement

-

Animal housing and care facilities in accordance with institutional guidelines

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., orally, daily or on an intermittent schedule) or vehicle control.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).

-

Conclusion

This compound is a potent and selective inhibitor of HSP90 with a well-defined mechanism of action. By disrupting the chaperone function of HSP90, this compound leads to the degradation of a broad range of oncogenic client proteins, resulting in the simultaneous inhibition of multiple critical signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways. This multi-targeted approach translates into robust antiproliferative and pro-apoptotic activity in a wide variety of cancer cell types, including those resistant to other targeted therapies. The preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued investigation of this compound as a promising therapeutic agent in oncology.

References

- 1. This compound | C22H30N6O2S | CID 44156921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

CUDC-305: A Technical Overview of a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a member of the novel imidazopyridine class of HSP90 inhibitors, this compound exhibits potent anti-proliferative activity across a wide range of cancer cell lines by targeting the N-terminal ATP-binding pocket of HSP90.[2][4] This inhibition leads to the degradation of numerous oncogenic client proteins, thereby disrupting key signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT and RAF/MEK/ERK pathways.[1][2][5] Preclinical studies have demonstrated its ability to overcome resistance to targeted therapies and to penetrate the blood-brain barrier, suggesting its potential therapeutic application in a variety of malignancies, including brain cancers.[1][4][5] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and preclinical data of this compound.

Chemical Structure and Properties

This compound is chemically described as 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine.[1]

| Property | Value | Reference |

| IUPAC Name | 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | [1] |

| Molecular Formula | C22H30N6O2S | [1][2] |

| Molecular Weight | 442.58 g/mol | [2] |

| CAS Number | 1061318-81-7 | [1][2] |

| SMILES | CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | [1][2] |

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the chaperone function of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are key mediators of oncogenic signaling.

By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound prevents the conformational changes required for its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.

Figure 1. Mechanism of action of this compound.

Preclinical Activity

In Vitro Activity

The binding affinity of this compound to HSP90 has been determined using fluorescence polarization competition binding assays.

| Target | IC50 (nM) |

| HSP90α | ~100 |

| HSP90β | 103 |

| HSP90 complex (from cancer cells) | 48.8 |

Data compiled from multiple sources.[1][3]

This compound has demonstrated potent anti-proliferative activity against a broad panel of human cancer cell lines.

| Parameter | Value |

| Mean IC50 (40 cell lines) | 220 nM |

| IC50 Range | 40 - 900 nM |

Data from a study assessing 34 solid and 6 hematologic tumor-derived cell lines.[2][3]

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound.

| Xenograft Model | Key Findings |

| U87MG glioblastoma (subcutaneous) | Dose-dependent tumor growth inhibition. |

| U87MG glioblastoma (orthotopic) | Significant prolongation of animal survival. |

| Erlotinib-resistant NSCLC | Potent anti-tumor activity. |

| MDA-MB-468 breast cancer | Induced tumor regression. |

| MV4-11 acute myelogenous leukemia | Induced tumor regression. |

Summary of findings from preclinical animal models.[1]

Impact on Cellular Signaling Pathways

By inducing the degradation of key HSP90 client proteins, this compound effectively downregulates major oncogenic signaling pathways.

Figure 2. Inhibition of key signaling pathways by this compound.

Experimental Protocols

Fluorescence Polarization (FP) Competition Binding Assay

This assay is utilized to determine the binding affinity of this compound to HSP90.

References

An In-depth Technical Guide on the HSP90 Client Protein Degradation Profile of CUDC-305

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-305, a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action is centered on the inhibition of the HSP90 chaperone machinery, leading to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins. This technical guide provides a comprehensive overview of the HSP90 client protein degradation profile of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways and workflows.

Introduction to this compound and HSP90

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. Consequently, HSP90 has emerged as a key target for cancer therapy.

This compound is a synthetic HSP90 inhibitor belonging to the imidazopyridine class of compounds. It exhibits high binding affinity for the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of HSP90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.

Quantitative HSP90 Client Protein Degradation Profile

The inhibition of HSP90 by this compound leads to the degradation of a wide range of client proteins, many of which are key components of critical oncogenic signaling pathways. The following tables summarize the available data on the degradation of specific HSP90 client proteins in various cancer cell lines upon treatment with this compound.

Note: Quantitative data expressed as a percentage of degradation or specific IC50 values for degradation are limited in the publicly available literature. The data presented below is primarily derived from qualitative or semi-quantitative Western blot analyses.

Table 1: Degradation of HSP90 Client Proteins in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Client Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Citation |

| Mutant EGFR (L858R/T790M) | H1975 | 1 µM | 7 hours | Significant degradation | [1] |

| Total EGFR | H1975, H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |

| Phospho-EGFR | H1975, H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |

| Total MET | H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |

| Phospho-MET | H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |

| Total AKT | H1975, H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |

| Phospho-AKT (p-AKT) | H1975, H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |

| Total ERK (MAPK) | H1975, H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |

| Phospho-ERK (p-ERK) | H1975, H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |

| RAF | H1975 | 160 mg/kg (in vivo) | Single dose | Degradation | [1] |

Table 2: Anti-proliferative Activity and HSP90 Binding Affinity of this compound

| Parameter | Value | Cell Line/System | Citation |

| IC50 (HSP90α/β binding) | ~100 nM | Recombinant protein | [2] |

| IC50 (HSP90 complex binding) | 48.8 nM | Cancer cell-derived | [2] |

| IC50 (Erlotinib-resistant NSCLC) | ~70 nM | H1975, H1993 | [2] |

| Mean IC50 (Anti-proliferative) | 220 nM | Broad range of cancer cell lines | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the HSP90 client protein degradation profile of this compound.

Western Blot Analysis of HSP90 Client Protein Degradation

This protocol is a composite of established methods for analyzing the degradation of HSP90 client proteins in response to inhibitor treatment.[3][4][5]

1. Cell Culture and Treatment:

-

Culture cancer cell lines of interest (e.g., H1975, H1993, U87MG) in their recommended growth medium until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for different time points (e.g., 6, 12, 24, 48 hours).

-

Include a vehicle-treated control (e.g., DMSO) for comparison.

2. Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, with occasional vortexing.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein fraction.

3. Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Include a pre-stained molecular weight marker to monitor protein separation.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., EGFR, MET, AKT, ERK, RAF) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

7. Detection and Analysis:

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to determine the relative protein levels.

Fluorescence Polarization (FP) Competition Binding Assay

This protocol describes a method to determine the binding affinity of this compound to HSP90.[6][7][8]

1. Reagents and Materials:

-

Purified recombinant human HSP90α protein.

-

Fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin or BODIPY-geldanamycin) as a tracer.

-

This compound and other competitor compounds.

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Black, low-volume 384-well microplates.

-

A microplate reader capable of measuring fluorescence polarization.

2. Assay Procedure:

-

Prepare a series of dilutions of this compound and control compounds in the assay buffer.

-

In the wells of the microplate, add the diluted compounds.

-

Add a fixed concentration of the fluorescently labeled HSP90 ligand (tracer) to each well. The optimal concentration of the tracer should be determined empirically but is typically in the low nanomolar range.

-

To initiate the binding reaction, add a fixed concentration of purified HSP90α protein to each well. The final concentration of HSP90 should be sufficient to yield a significant polarization signal with the tracer alone.

-

Include control wells containing:

-

Tracer only (for minimum polarization).

-

Tracer and HSP90 (for maximum polarization).

-

Buffer only (for background).

-

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.

3. Data Acquisition and Analysis:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.

-

The data is typically plotted as mP versus the logarithm of the competitor concentration.

-

The IC50 value, which is the concentration of the competitor that inhibits 50% of the tracer binding, is determined by fitting the data to a sigmoidal dose-response curve.

Visualization of Pathways and Workflows

Signaling Pathways Affected by this compound

This compound-mediated inhibition of HSP90 leads to the degradation of key client proteins in the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[9][10][11][12][13]

Caption: this compound inhibits HSP90, leading to the degradation of client proteins and blocking downstream signaling.

Experimental Workflow for Client Protein Degradation Analysis

The following diagram illustrates the typical workflow for assessing the degradation of HSP90 client proteins following treatment with this compound.

Caption: A step-by-step workflow for analyzing HSP90 client protein degradation using Western blotting.

Logical Relationship of HSP90 Inhibition and Cellular Outcomes

This diagram illustrates the logical progression from HSP90 inhibition by this compound to the ultimate cellular consequences.

Caption: The sequential events from this compound administration to its anti-cancer effects.

Conclusion

This compound is a potent HSP90 inhibitor that effectively induces the degradation of a wide array of oncogenic client proteins. This leads to the disruption of critical signaling pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK cascades, ultimately resulting in the inhibition of cancer cell proliferation and survival. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on HSP90-targeted cancer therapies. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent degradation profiles of a broader range of HSP90 client proteins in response to this compound treatment.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. probechem.com [probechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of RAF/MEK/ERK and PI3K/AKT/mTOR pathways in pituitary adenomas and their effects on downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dual Inhibition of PI3K-AKT-mTOR- and RAF-MEK-ERK-signaling is synergistic in cholangiocarcinoma and reverses acquired resistance to MEK-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dual Inhibition of PI3K/AKT and MEK/ERK Pathways Induces Synergistic Antitumor Effects in Diffuse Intrinsic Pontine Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Debio 0932: A Technical Overview of a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Debio 0932 (also known as CUDC-305), a potent and orally active small molecule inhibitor of Heat Shock Protein 90 (HSP90). This document details its core molecular properties, mechanism of action, and key experimental findings, presented in a format tailored for research and development professionals.

Core Molecular and Physicochemical Properties

Debio 0932 is a synthetic compound with a molecular formula of C22H30N6O2S and a molecular weight of 442.58 g/mol .[1] Its chemical structure allows for high bioavailability and the ability to cross the blood-brain barrier.[2]

| Property | Value | Reference |

| Molecular Formula | C22H30N6O2S | [3][4] |

| Molecular Weight | 442.58 g/mol | [1][3][4] |

| CAS Number | 1061318-81-7 | [3][4] |

Mechanism of Action and Signaling Pathway

Debio 0932 functions as a second-generation HSP90 inhibitor.[5][6] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[4][7]

The primary mechanism of action for Debio 0932 involves binding to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle. Consequently, HSP90 client proteins, including many oncogenic kinases and transcription factors, are destabilized, ubiquitinated, and subsequently targeted for degradation by the proteasome.[7] This leads to the downstream inhibition of multiple signaling pathways vital for tumorigenesis.

In Vitro and In Vivo Activity

Debio 0932 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[4] It effectively inhibits both HSP90α and HSP90β isoforms.

| Parameter | Value | Cell Line/Model | Reference |

| IC50 (HSP90α) | 100 nM | - | [3] |

| IC50 (HSP90β) | 103 nM | - | [3] |

| Mean IC50 (Tumor HSP90 complex) | 48.8 nM | - | [3][4] |

| Mean IC50 (Cancer cell proliferation) | 220 nM | 40 cancer cell lines | [3][4] |

In preclinical xenograft models, orally administered Debio 0932 has been shown to suppress tumor growth and prolong survival in various cancer types, including glioblastoma and erlotinib-resistant non-small cell lung cancer (NSCLC).[3][4]

Experimental Protocols

The following outlines general methodologies for key experiments used to characterize HSP90 inhibitors like Debio 0932.

Western Blot Analysis for Client Protein Degradation

This protocol is used to assess the effect of Debio 0932 on the protein levels of HSP90 clients.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat cells with varying concentrations of Debio 0932 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., AKT, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Capture the image of the blot and perform densitometry to quantify the protein band intensities, normalizing to the loading control.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic and anti-proliferative effects of Debio 0932.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Debio 0932 for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Clinical Development

Debio 0932 has been evaluated in a first-in-man, open-label, dose-escalation clinical trial in patients with advanced solid tumors (NCT01168752).[8] The study aimed to determine the maximum tolerated dose (MTD), recommended dose, safety, pharmacokinetics, and preliminary antitumor activity. The results showed manageable toxicity and some evidence of clinical activity, particularly in patients with NSCLC.[8] Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

- 1. Debio 0932 [myskinrecipes.com]

- 2. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Debio0932, a second-generation oral heat shock protein (HSP) inhibitor, in patients with advanced cancer-results of a first-in-man dose-escalation study with a fixed-dose extension phase - PubMed [pubmed.ncbi.nlm.nih.gov]

The HSP90 Inhibitor CUDC-305: A Modulator of the PI3K/AKT Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CUDC-305, a novel imidazopyridine-class heat shock protein 90 (HSP90) inhibitor, on the critical PI3K/AKT signaling pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is a crucial intracellular pathway that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound is an orally bioavailable small molecule inhibitor of HSP90, a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are critical components of oncogenic signaling pathways.[3][4] Notably, AKT is a well-established HSP90 client protein, and inhibition of HSP90 can lead to its destabilization and subsequent degradation.[4][5] This guide will delve into the specific effects of this compound on the PI3K/AKT pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: this compound and the PI3K/AKT Axis

This compound exerts its influence on the PI3K/AKT pathway indirectly, through the potent inhibition of HSP90.[3][6] The mechanism can be summarized as follows:

-

HSP90 Inhibition: this compound binds with high affinity to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[6][7][8]

-

AKT Destabilization: As an HSP90 client protein, AKT relies on the chaperone for its proper folding and stability.[5] Inhibition of HSP90 by this compound disrupts the AKT-HSP90 complex, leading to AKT misfolding.[5]

-

AKT Degradation: Misfolded AKT is targeted for ubiquitination and subsequent degradation by the proteasome.[4]

-

Pathway Suppression: The degradation of total AKT, as well as the dephosphorylation of active, phosphorylated AKT (p-AKT), results in the durable suppression of the downstream PI3K/AKT signaling cascade.[3]

This inhibition of the PI3K/AKT survival pathway is a key contributor to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer models.[3][6][8]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.

Table 1: Binding Affinity and Cellular Potency of this compound

| Assay | Target/Cell Line | IC50 Value | Reference |

| Binding Affinity | HSP90α/β | ~100 nmol/L | [6][7][8] |

| Binding Affinity | HSP90 complex (from cancer cells) | 48.8 nmol/L | [6][7][8] |

| Binding Affinity | HSP90 complex (from H1993 NSCLC cells) | 74.2 nmol/L | [3] |

| Antiproliferative Activity | Mean of 40 cancer cell lines | 220 nmol/L | [6][8] |

| Antiproliferative Activity | H1975 NSCLC cells | 140 nmol/L | [3] |

| Antiproliferative Activity | Erlotinib-resistant NSCLC cells | 120-700 nmol/L | [3] |

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment | Outcome | Reference |

| H1975 Subcutaneous Xenograft | 160 mg/kg, single dose | Potent inhibition of multiple HSP90 client proteins, including mutant EGFR, and induction of apoptosis. | [3] |

| A549 Subcutaneous Xenograft | 160 mg/kg, orally, every other day | Tumor stasis observed (T/C 9.5%). | [3] |

| H1975 Orthotopic Lung Tumor | Not specified | Significantly prolonged animal survival. | [3] |

| A549 Orthotopic Lung Tumor | Not specified | Significantly prolonged animal survival. | [3] |

| H1975 Brain Metastasis Model | 120 mg/kg, orally, every other day | Extended animal survival. | [3] |

| U87MG Glioblastoma Xenograft | Dose-dependent | Exhibited dose-dependent antitumor activity. | [6][8] |

| U87MG Orthotopic Model | Not specified | Significantly prolonged animal survival. | [6][8] |

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the effect of this compound on the PI3K/AKT pathway.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to detect and quantify the levels of total and phosphorylated proteins within the PI3K/AKT pathway.

-

Cell Treatment: Cancer cell lines (e.g., H1993, H1975 NSCLC cells) are incubated with a specified concentration of this compound (e.g., 1 µmol/L) or vehicle control (DMSO) for a defined period (e.g., 7 hours).[3] In some experiments, after the initial treatment, the compound is removed, and cells are cultured in a compound-free medium for additional time points (e.g., 17 or 24 hours) to assess the durability of the effect.[3]

-

Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-total AKT, anti-EGFR, anti-MET, and anti-ERK). Following incubation with the primary antibody, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system. The band intensities are quantified using densitometry software.

Cell Proliferation (IC50) Assay

This assay is performed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound in a serial dilution. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS assay.[8] The MTS reagent is added to each well, and after a short incubation, the absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are converted to a percentage of the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Fluorescence Polarization Competition Binding Assay

This assay is used to determine the binding affinity (IC50) of this compound to HSP90.[6]

-

Principle: This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled ligand for binding to the target protein (HSP90).

-

Assay Components: The assay includes purified HSP90 protein, a fluorescently labeled probe that binds to the HSP90 ATP-binding pocket, and the test compound (this compound).

-

Procedure: A fixed concentration of HSP90 and the fluorescent probe are incubated with varying concentrations of this compound.

-

Measurement: The fluorescence polarization of the solution is measured. When the fluorescent probe is bound to the large HSP90 protein, it tumbles slowly, resulting in high fluorescence polarization. When this compound displaces the probe, the free probe tumbles rapidly, leading to low fluorescence polarization.

-

Data Analysis: The IC50 value is determined by plotting the decrease in fluorescence polarization against the concentration of this compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by this compound.

References

- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. axonmedchem.com [axonmedchem.com]

- 8. abmole.com [abmole.com]

The Role of Cudc-305 in Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cudc-305 (also known as Debio-0932), a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90), and its significant role in the induction of apoptosis in cancer cells. This document outlines the molecular mechanisms of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.

Introduction to this compound and its Apoptotic Function

This compound is a novel synthetic HSP90 inhibitor belonging to the imidazopyridine class.[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[2][3] By inhibiting HSP90, this compound leads to the degradation of these client proteins, disrupting key signaling pathways and ultimately inducing programmed cell death, or apoptosis.[1] This makes this compound a promising therapeutic agent in oncology, particularly in cancers resistant to other treatments.[4]

Mechanism of Action: Inducing Apoptosis through HSP90 Inhibition

This compound exhibits high-affinity binding to the N-terminal ATP-binding site of HSP90α and HSP90β, thereby inhibiting its chaperone function.[5] This inhibition triggers the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins. The degradation of these oncoproteins disrupts critical cell signaling pathways, including the PI3K/AKT and RAF/MEK/ERK pathways, which are central to cell survival and proliferation.[1] The disruption of these pro-survival signals shifts the cellular balance towards apoptosis.

A key indicator of apoptosis induction by this compound is the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[4] Caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation leads to the cleavage of various cellular substrates, including PARP, which is involved in DNA repair.[6][7] The presence of cleaved PARP and activated caspase-3 are hallmark indicators of apoptosis.[8]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting HSP90 and cancer cell proliferation.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (HSP90α/β) | ~100 nmol/L | Purified protein | [1] |

| IC50 (HSP90 complex) | 48.8 nmol/L | Cancer cell-derived | [1] |

| IC50 (HSP90) | 70 nmol/L | Erlotinib-resistant NSCLC cells | [4] |

| Mean IC50 (Antiproliferative) | 220 nmol/L | Broad range of cancer cell lines | [1] |

| IC50 (Antiproliferative) | 140 nmol/L | H1975 NSCLC cells | [4] |

| IC50 (Antiproliferative) | 120-700 nmol/L | Erlotinib-resistant NSCLC cells | [4] |

Table 1: In Vitro Efficacy of this compound

| Tumor Model | Dosing Regimen | Outcome | Reference |

| H1975 subcutaneous | 80, 120, 160 mg/kg | T/C values of 33.4%, 21.4% | [4] |

| H1975 subcutaneous (combination) | 160 mg/kg with paclitaxel | Enhanced antitumor effect (3.9% regression) | [4] |

| H1975 orthotopic lung | 120 mg/kg every other day | Significantly prolonged animal survival | [4] |

| A549 subcutaneous | 160 mg/kg single dose | Potent inhibition of multiple HSP90 client proteins | [4] |

Table 2: In Vivo Antitumor Activity of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for assessing its apoptotic effects.

Caption: this compound Signaling Pathway Leading to Apoptosis.

References

- 1. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat shock and other apoptosis-related proteins as therapeutic targets in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

Unveiling Cudc-305: A Technical Guide to a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Cudc-305 (also known as Debio 0932), a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). This compound belongs to the novel imidazopyridine class of HSP90 inhibitors and has demonstrated significant anti-proliferative and pro-apoptotic activities across a broad range of cancer cell lines and in preclinical tumor models.[1][2]

Discovery and Rationale

This compound was identified through a focused drug discovery program aimed at developing novel HSP90 inhibitors with favorable pharmacological properties.[1][2] HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cancer cell growth, survival, and proliferation. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to their degradation and ultimately inducing cancer cell death. This multi-targeted approach makes HSP90 an attractive therapeutic target in oncology.

Synthesis of this compound

While the specific, detailed synthetic route for this compound is proprietary and not publicly disclosed, it is described as a synthetic compound belonging to the imidazopyridine class.[1][2] The synthesis of related imidazo[1,2-a]pyridine derivatives often involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon component, followed by subsequent functional group manipulations to arrive at the final complex molecule. A general plausible synthetic approach is outlined below.

References

CUDC-305: A Novel HSP90 Inhibitor for the Therapeutic Intervention of Skin Inflammation

An In-Depth Technical Guide

Abstract

Chronic inflammatory skin diseases, such as psoriasis and atopic dermatitis, represent a significant burden on patients' quality of life and present an ongoing challenge for therapeutic development. CUDC-305 (also known as RGRN-305), a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a promising therapeutic candidate for these conditions. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound in skin inflammation. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapies for inflammatory skin disorders.

Introduction to this compound

This compound is an orally bioavailable, synthetic, small-molecule inhibitor of HSP90.[1] HSP90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical components of inflammatory signaling pathways.[1][2] By inhibiting the ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting the downstream signaling cascades that drive inflammation.[1] Preclinical studies have demonstrated the anti-inflammatory effects of this compound in various models of skin inflammation, and a proof-of-concept clinical trial has suggested its potential efficacy in patients with psoriasis.[1][3]

Mechanism of Action in Skin Inflammation

This compound exerts its anti-inflammatory effects by inhibiting HSP90, which in turn destabilizes numerous client proteins involved in key inflammatory signaling pathways. The primary pathways implicated in the therapeutic effect of this compound in skin inflammation are the NF-κB, MAPK, and JAK/STAT pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Upon activation by various stimuli, such as the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound has been shown to suppress the TPA-induced phosphorylation of p65/NF-κB in primary human keratinocytes, thereby inhibiting the downstream inflammatory cascade.[1]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, p38, and c-Jun N-terminal kinases (JNKs), plays a crucial role in cellular responses to inflammatory stimuli. This compound has been demonstrated to decrease the TPA-induced phosphorylation of ERK1/2, p38 MAPK, and c-Jun in in vitro and in vivo models of skin inflammation.[1][2]

Attenuation of the JAK/STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for signaling downstream of many cytokine receptors that are pathogenic in inflammatory skin diseases. In experimental models of atopic dermatitis, this compound has been shown to disrupt JAK/STAT signaling by suppressing the activity of STAT3 and STAT6 in primary human keratinocytes.[4]

Caption: Mechanism of action of this compound in inhibiting inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in skin inflammation.

Table 1: In Vitro Efficacy of this compound in Primary Human Keratinocytes

| Parameter | Stimulus | This compound Concentration | Outcome | Reference |

| Gene Expression | TPA (100 nM) | 5 µM | Significant reduction in TNF, IL1B, IL6, and CXCL8 mRNA levels | [1] |

| Signaling Protein Phosphorylation | TPA (100 nM) | 5 µM | Significant decrease in phosphorylation of p65/NF-κB, c-Jun, and p38 MAPK | [1] |

| Gene Expression | TNFα/IL-17A | Not specified | Significant reduction in CCL20, NFKBIZ, IL36G, and IL23A mRNA levels | [5] |

| Protein Expression | TNFα/IL-17A | Not specified | Inhibition of CCL20, IκBζ, and IL-36γ protein levels | [5] |

| Signaling Protein Phosphorylation | TNF/IFNγ or TNF/IL-4 | Not specified | Significant suppression of STAT3 phosphorylation and ~20% reduction in STAT6 phosphorylation | [6] |

Table 2: In Vivo Efficacy of this compound in Mouse Models of Skin Inflammation

| Model | Mouse Strain | Treatment | Outcome | Reference |

| TPA-induced Ear Inflammation | C57BL/6 | Topical RGRN-305 (1 mg/ear) | 89% inhibition of ear thickness increase at 4 hours; 40% at 8 hours | [2] |

| TPA-induced Ear Inflammation | C57BL/6 | Topical RGRN-305 (1 mg/ear) | Robust reduction in gene expression of Tnf, Il1b, Il6, Il17A, and Defb4 | |

| MC903-induced Atopic Dermatitis | BALB/c | Topical RGRN-305 (1 mg) | 55% reduction in ear thickness | [4][7] |

| MC903-induced Atopic Dermatitis | BALB/c | Oral RGRN-305 (100 mg/kg) | 28% reduction in ear thickness | [4][7] |

| MC903-induced Atopic Dermatitis | BALB/c | Topical RGRN-305 (1 mg) | Significant reduction in Il1b, Il4, Il6, and Il13 gene expression | [4] |

Table 3: Clinical Efficacy of this compound in Plaque Psoriasis (NCT03675542)

| Patient Population | Treatment | Duration | Key Outcomes | Reference |

| 13 patients with moderate to severe plaque psoriasis | Oral RGRN-305 (250 mg or 500 mg daily) | 12 weeks | 6 out of 11 completing patients responded with a PASI improvement between 71% and 94% | [3][8] |

| Pronounced inhibition of IL-23, TNF-α, and IL-17A signaling pathways in responders | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound for skin inflammation.

In Vitro Studies with Primary Human Keratinocytes

Objective: To investigate the anti-inflammatory effects of this compound on human keratinocytes.

Cell Culture:

-

Primary human keratinocytes are cultured in EpiLife medium supplemented with Human Keratinocyte Growth Supplement.

TPA-induced Inflammation Model:

-

Keratinocytes are pre-incubated with this compound (RGRN-305) at a concentration of 5 µM for 8 hours.[2]

-

The cells are then stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a concentration of 100 nM for various time points (e.g., 2, 4, 8, or 24 hours).[2][9]

Analysis:

-

RT-qPCR: Total RNA is isolated, and cDNA is synthesized. The expression of target genes (e.g., TNF, IL1B, IL6, CXCL8) is quantified using SYBR Green-based real-time PCR. Note: Specific primer sequences are often proprietary or must be obtained from the original publications.

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylated and total proteins of the NF-κB (p-p65, p65), MAPK (p-ERK, ERK, p-p38, p38, p-c-Jun, c-Jun), and JAK/STAT (p-STAT3, STAT3, p-STAT6, STAT6) pathways are detected using specific primary and secondary antibodies. Note: Specific antibody details (e.g., catalog numbers) should be referenced from the original research articles.

Caption: Experimental workflow for in vitro studies using primary human keratinocytes.

In Vivo TPA-Induced Mouse Model of Skin Inflammation

Objective: To evaluate the in vivo efficacy of topical this compound in an acute skin inflammation model.

Animal Model:

-

C57BL/6 mice are used for this model.[2]

Experimental Procedure:

-

Mice are pre-treated topically on the ear with 1 mg of RGRN-305 dissolved in acetone 100 minutes before the inflammatory challenge.[2]

-

Inflammation is induced by the topical application of 2.5 µg of TPA to the same ear.[2]

-

Ear thickness is measured at 4 and 8 hours post-TPA application as a marker of inflammation.[2]

Analysis:

-

Histology: Ear biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess edema and cellular infiltration.

-

RT-qPCR: RNA is isolated from ear tissue to quantify the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Il17A).

In Vivo MC903-Induced Mouse Model of Atopic Dermatitis

Objective: To assess the therapeutic potential of this compound in a chronic model of atopic dermatitis-like skin inflammation.

Animal Model:

Experimental Procedure:

-

Atopic dermatitis-like inflammation is induced by daily topical application of 1 or 2.5 nmol of MC903 (calcipotriol) to the mouse ear for six consecutive days.[4][7]

-

Mice are treated daily with either topical RGRN-305 (1 mg), oral RGRN-305 (100 mg/kg), or vehicle control.[4][7]

-

Ear thickness is measured regularly throughout the experiment.

Analysis:

-

Gene Expression: RNA sequencing and RT-qPCR are performed on ear biopsies to analyze the expression of genes associated with atopic dermatitis (e.g., Il1b, Il4, Il6, Il13).[4]

-

Immunohistochemistry: Ear sections are stained for immune cell markers to quantify the infiltration of T cells, neutrophils, and mast cells.

Caption: Experimental workflows for in vivo mouse models of skin inflammation.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for skin inflammation. Its mechanism of action, centered on the inhibition of HSP90 and the subsequent disruption of key inflammatory signaling pathways, provides a strong rationale for its use in diseases like psoriasis and atopic dermatitis. The preclinical data from both in vitro and in vivo models are compelling, showing a consistent reduction in inflammatory markers and clinical signs of disease. Furthermore, the initial clinical data in psoriasis patients are encouraging.

Future research should focus on larger, randomized, placebo-controlled clinical trials to definitively establish the efficacy and safety of this compound in a broader patient population with various inflammatory skin diseases. Further mechanistic studies could also explore the full range of HSP90 client proteins affected by this compound in the context of skin inflammation to identify potential biomarkers of response and to further elucidate its therapeutic effects. The development of topical formulations of this compound also warrants investigation as a means to minimize systemic exposure and potential side effects.

References

- 1. Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. sinobiological.com [sinobiological.com]

- 4. Frontiers | Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation [frontiersin.org]

- 5. Heat shock protein 90 inhibition attenuates inflammation in models of atopic dermatitis: a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Heat shock protein 90 inhibition attenuates inflammation in models of atopic dermatitis: a novel mechanism of action [frontiersin.org]

- 7. The Safety and Efficacy of a Novel HSP90 Inhibitor (this compound) in the Treatment of Moderate to Severe Psoriasis. | Clinical Research Trial Listing [centerwatch.com]

- 8. HSP90 inhibitor RGRN-305 for oral treatment of plaque-type psoriasis: efficacy, safety and biomarker results in an open-label proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.au.dk [pure.au.dk]

The Pharmacokinetics of Cudc-305: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cudc-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). Preclinical studies have demonstrated its potential as a therapeutic agent in oncology due to its unique pharmacological profile, including high oral bioavailability, selective tumor retention, and the ability to penetrate the blood-brain barrier. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, and mechanism of action based on available preclinical data. The information is presented to support further research and development of this compound.

Introduction

This compound is a potent inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell proliferation, survival, and signaling. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising candidate for cancer therapy. Understanding the pharmacokinetic properties of this compound is essential for its clinical development and for optimizing dosing strategies to maximize therapeutic efficacy while minimizing potential toxicities.

Pharmacokinetic Profile

Preclinical studies in murine models have characterized the pharmacokinetic profile of this compound, highlighting its favorable properties for an orally administered anti-cancer agent.

Absorption and Bioavailability

This compound exhibits excellent oral bioavailability. In mice, the oral bioavailability has been determined to be 96.0%[1][2]. This high degree of absorption supports its development as an oral therapeutic agent.

Distribution

Following oral administration, this compound demonstrates a unique distribution pattern with preferential accumulation and retention in tumor tissues compared to normal tissues. The half-life of this compound in tumors has been reported to be 20.4 hours in mice[1][2]. Furthermore, this compound can cross the blood-brain barrier, achieving therapeutic concentrations in brain tissue[1][2].

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical studies.

| Parameter | Value | Species | Dose | Tissue/Matrix | Reference |

| Oral Bioavailability (F) | 96.0% | Mouse | Not Specified | Plasma | [1][2] |

| Tumor Half-life (t½) | 20.4 hours | Mouse | Not Specified | Tumor | [1][2] |

| Cmax (Lung) | 91.7 µmol/L | Mouse | 30 mg/kg (single oral dose) | Lung | [1] |

| AUC (Lung) | 623.8 µmol/L·h | Mouse | 30 mg/kg (single oral dose) | Lung | [1] |

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting HSP90, which leads to the degradation of a multitude of HSP90 client proteins. This disrupts several critical signaling pathways involved in cancer cell growth and survival.

HSP90 Inhibition

This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins.

Downstream Signaling Pathways

The inhibition of HSP90 by this compound affects multiple oncogenic signaling pathways, including:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.

-

RAF/MEK/ERK Pathway: This pathway is a key regulator of cell growth and division.

The disruption of these pathways ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.

Caption: Mechanism of Action of this compound.

Experimental Protocols

The pharmacokinetic and pharmacodynamic properties of this compound have been evaluated using standard preclinical experimental protocols.

In Vivo Pharmacokinetic Studies

-

Animal Model: Studies have been conducted in mouse models.

-

Drug Administration: this compound was formulated in vehicles such as 30% Captisol and administered orally via gavage.

-

Sample Collection: Blood and various tissues were collected at multiple time points following drug administration.

-

Bioanalysis: The concentration of this compound in plasma and tissue homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Caption: Workflow for a typical preclinical pharmacokinetic study.

Analytical Methodology: LC-MS/MS

While specific details of the LC-MS/MS methods used for this compound quantification are often proprietary, a general protocol would involve:

-

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from plasma or tissue homogenates.

-

Chromatographic Separation: Use of a reverse-phase HPLC column (e.g., C18) with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide sensitive and specific detection of the parent and a characteristic product ion of this compound.

Conclusion

This compound is a promising HSP90 inhibitor with a favorable preclinical pharmacokinetic profile characterized by high oral bioavailability, selective tumor retention, and central nervous system penetration. These properties, coupled with its potent mechanism of action, support its continued investigation as a potential therapeutic agent for a variety of cancers. Further clinical studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans and to establish its safety and efficacy.

References

Methodological & Application

CUDC-305: In Vitro Cell Proliferation Assay Protocol and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing in vitro cell proliferation assays with CUDC-305 (also known as Debio 0932), a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). The protocols and application notes detailed herein are intended to assist researchers in the preclinical evaluation of this compound's anti-proliferative effects against various cancer cell lines. This guide includes a detailed experimental protocol, data presentation in a structured format, and visualizations of the underlying signaling pathways and experimental workflow.

Introduction

This compound is a novel, synthetic, small-molecule inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] By inhibiting HSP90, this compound leads to the degradation of key oncoproteins, thereby disrupting critical signaling pathways such as PI3K/AKT and RAF/MEK/ERK, ultimately inducing apoptosis and inhibiting cell proliferation.[2][3] this compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines and has shown efficacy in various xenograft models, including those resistant to standard therapies.[1] This document outlines a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation.

Mechanism of Action: HSP90 Inhibition

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of HSP90, which includes isoforms HSP90α and HSP90β.[1][4] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Many of these client proteins are oncoproteins that are essential for tumor cell proliferation and survival. The degradation of these proteins results in the downregulation of key signaling pathways, including PI3K/AKT and RAF/MEK/ERK, leading to cell cycle arrest and apoptosis.[2][3]

Caption: this compound inhibits HSP90, leading to oncoprotein degradation and downstream signaling inhibition.

Quantitative Data Summary

The following table summarizes the in vitro potency and anti-proliferative activity of this compound against various cancer cell lines.

| Parameter | Cell Line/Target | IC50 Value | Reference |

| HSP90 Binding Affinity | HSP90α/β | ~100 nmol/L | [1][4] |

| HSP90 complex (cancer cells) | 48.8 nmol/L | [1][4] | |

| H1975 (NSCLC) | 61.2 nmol/L | [2] | |

| H1993 (NSCLC) | 74.2 nmol/L | [2] | |

| Anti-proliferative Activity | Mean of 40 cancer cell lines | 220 nmol/L | [1] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol details the steps for assessing the anti-proliferative effects of this compound using a common ATP-based luminescence assay (e.g., ATPlite).

Materials and Reagents

-

Cancer cell lines of interest (e.g., H1975, A549, U87MG)

-

This compound (synthesized in-house or commercially available)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO) for compound dilution

-

96-well clear bottom, white-walled plates

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

ATPlite assay kit or similar ATP-based luminescence assay kit

-

Luminometer

Experimental Workflow

Caption: Workflow for the in vitro cell proliferation assay with this compound.

Step-by-Step Procedure

-

Cell Culture and Seeding:

-

Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.[2]

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

-

Incubation:

-

Incubate the treated plates for a predetermined period, typically 96 hours, at 37°C in a humidified 5% CO₂ incubator.[2]

-

-

Cell Viability Assessment (ATPlite Assay):

-

Equilibrate the ATPlite assay kit reagents to room temperature.

-

Following the manufacturer's instructions, add the specified volume of the lysis buffer to each well and shake for a few minutes to ensure complete cell lysis.

-

Add the substrate solution to each well.

-